molecular formula C19H25N5O3S B2708486 N-(3-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide CAS No. 2034302-60-6

N-(3-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide

Cat. No. B2708486
CAS RN: 2034302-60-6
M. Wt: 403.5
InChI Key: CXNJOYXBYZNEFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H25N5O3S and its molecular weight is 403.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Sulfonamide compounds have been the focus of synthesis and structural characterization studies due to their potential in drug development, particularly as antagonists for various diseases. For instance, methylbenzenesulfonamide derivatives have been synthesized and evaluated for their bioactivity, showing promise as candidate compounds for drug development (Cheng De-ju, 2015). This highlights the ongoing interest in sulfonamide compounds for therapeutic applications.

Potential Therapeutic Applications

Sulfonamide derivatives have been explored for their potential therapeutic applications, including as antagonists for cyclooxygenase-2 (COX-2) inhibitors, which are relevant in the treatment of inflammatory diseases. Research has shown that introducing a fluorine atom into the sulfonamide structure can notably increase COX-1/COX-2 selectivity, leading to the identification of potent and orally active COX-2 inhibitors (Hiromasa Hashimoto et al., 2002).

Antitumor Activity

The antitumor activity of sulfonamide compounds has also been a significant area of research. Some N‐[alkoxy‐6‐indazolyl]arylsulfonamides have demonstrated significant antiproliferative activity against human tumor cell lines, triggering apoptosis in a dose-dependent manner. These findings suggest the potential of sulfonamide derivatives in cancer therapy (N. Abbassi et al., 2014).

Antibacterial and Antifungal Activities

Novel sulfanilamide-derived 1,2,3-triazole compounds have been synthesized and shown to exhibit promising antibacterial potency, highlighting the versatility of sulfonamide derivatives in addressing microbial resistance (Xian-Long Wang et al., 2010).

properties

IUPAC Name

N-[3-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-3-oxopropyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3S/c1-14-3-2-4-17(11-14)28(26,27)20-9-7-19(25)23-10-8-16(12-23)24-13-18(21-22-24)15-5-6-15/h2-4,11,13,15-16,20H,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNJOYXBYZNEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2CCC(C2)N3C=C(N=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.